molecular formula C11H13ClO2 B14057376 1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one

1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one

Cat. No.: B14057376
M. Wt: 212.67 g/mol
InChI Key: GWKRHZZXEYKMMN-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one is an organic compound with a complex structure that includes a chloromethyl group and a methoxyphenyl group attached to a propanone backbone

Preparation Methods

The synthesis of 1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one typically involves several steps. One common method includes the chloromethylation of 5-methoxyphenylpropan-1-one. This reaction is usually carried out using formaldehyde and hydrochloric acid under acidic conditions. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.

In industrial settings, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and purity. The use of catalysts can significantly reduce reaction times and improve the efficiency of the synthesis.

Chemical Reactions Analysis

1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH₄) is a typical reducing agent used for this purpose.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom. This reaction is often carried out in the presence of a base like sodium hydroxide (NaOH).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for creating various chemical compounds.

    Biology: Researchers study this compound for its potential biological activities. It may serve as a lead compound for developing new pharmaceuticals or agrochemicals.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: In industrial applications, it is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for creating polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This reactivity is the basis for its biological and chemical activities.

In biological systems, the compound may interact with cellular pathways, influencing processes such as signal transduction or gene expression. The exact molecular targets and pathways involved depend on the specific context and application.

Comparison with Similar Compounds

1-(2-(Chloromethyl)-5-methoxyphenyl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:

    1-(2-Chloromethylphenyl)propan-1-one: Lacks the methoxy group, which may result in different reactivity and biological activity.

    1-(2-(Chloromethyl)-4-methoxyphenyl)propan-1-one: The position of the methoxy group can influence the compound’s properties and applications.

    1-(2-(Bromomethyl)-5-methoxyphenyl)propan-1-one: The bromine atom may confer different reactivity compared to chlorine, affecting the compound’s chemical behavior.

These comparisons help to understand the specific advantages and limitations of this compound in various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure allows for a wide range of reactions and interactions, making it a valuable tool for chemists, biologists, and industrial researchers. Further studies on its properties and applications will continue to uncover new possibilities for this intriguing compound.

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

1-[2-(chloromethyl)-5-methoxyphenyl]propan-1-one

InChI

InChI=1S/C11H13ClO2/c1-3-11(13)10-6-9(14-2)5-4-8(10)7-12/h4-6H,3,7H2,1-2H3

InChI Key

GWKRHZZXEYKMMN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OC)CCl

Origin of Product

United States

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